

The Solubility Profile of (+)-Isononyl Acetate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: (+)-isononyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **(+)-isononyl acetate**, a compound of interest in various industrial and research applications. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application in research and development.

Core Topic: Solubility of (+)-Isononyl Acetate

(+)-Isononyl acetate is an ester recognized for its characteristic fruity and floral aroma.

Beyond its use in the fragrance industry, its physicochemical properties, including solubility, are critical for its application in formulations, as a reaction solvent, or in drug delivery systems.

Understanding its behavior in different organic solvents is paramount for process optimization, formulation development, and predicting its environmental fate and biological interactions.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property. While extensive quantitative data for **(+)-isononyl acetate** across a wide range of organic solvents is not readily available in the public domain, existing information indicates a clear trend of its miscibility. It is characterized as being soluble in polar organic solvents like ethanol and insoluble in water.^[1] ^[2] A specific solubility value in water has been reported as 12.56 mg/L at 25°C.^[3]^[4]

Solvent	Temperature (°C)	Solubility
Water	25	12.56 mg/L[3][4]
Ethanol	Not Specified	Soluble[1][2]

Note: "Soluble" indicates miscibility, but the precise quantitative value has not been cited in the available literature. Further experimental determination is required for specific concentrations.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of **(+)-isononyl acetate** in various organic solvents, a standardized experimental protocol is essential. The following methodology is based on the widely accepted "shake-flask" or "flask method," which is a foundational technique for determining the solubility of a substance.[5][6][7]

Principle

An excess amount of the solute (**(+)-isononyl acetate**) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. After phase separation, the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

- **(+)-Isononyl acetate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Temperature-controlled orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes

- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Glass vials with screw caps

Procedure

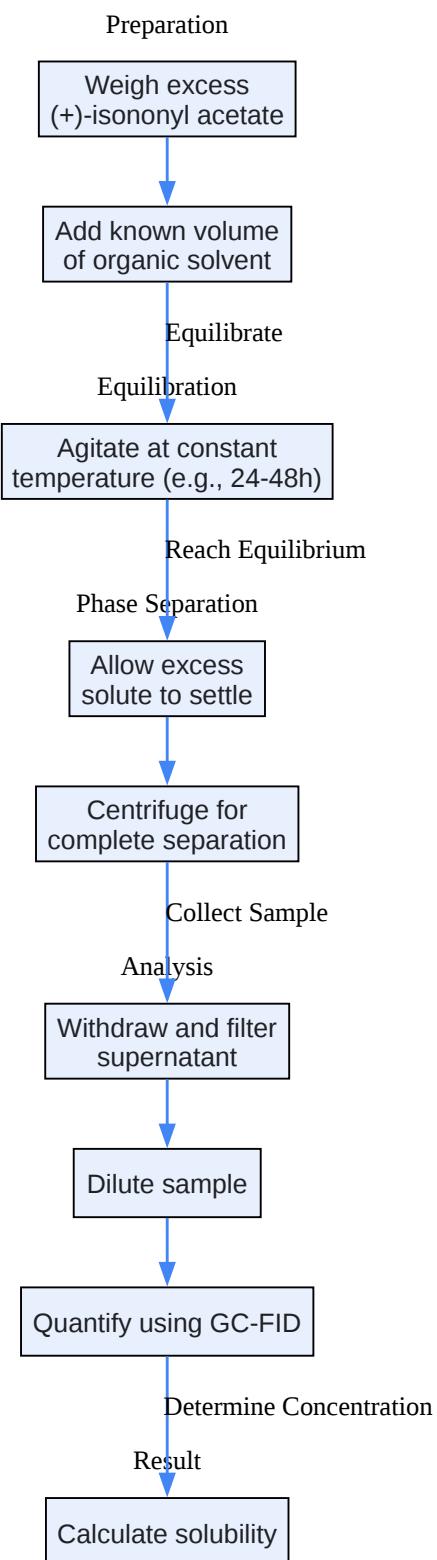
- Preparation of the Test System:
 - Add an excess amount of **(+)-isononyl acetate** to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solute remains at equilibrium.
 - Accurately add a known volume of the desired organic solvent to each vial.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solute settle.
 - To ensure complete separation of the liquid and solid phases, centrifuge the vials at a moderate speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

- Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.
- Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

• Quantification:

- Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of **(+)-isononyl acetate**.
- Prepare a series of standard solutions of **(+)-isononyl acetate** in the same solvent to generate a calibration curve.
- Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

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Workflow for determining the solubility of **(+)-isononyl acetate**.

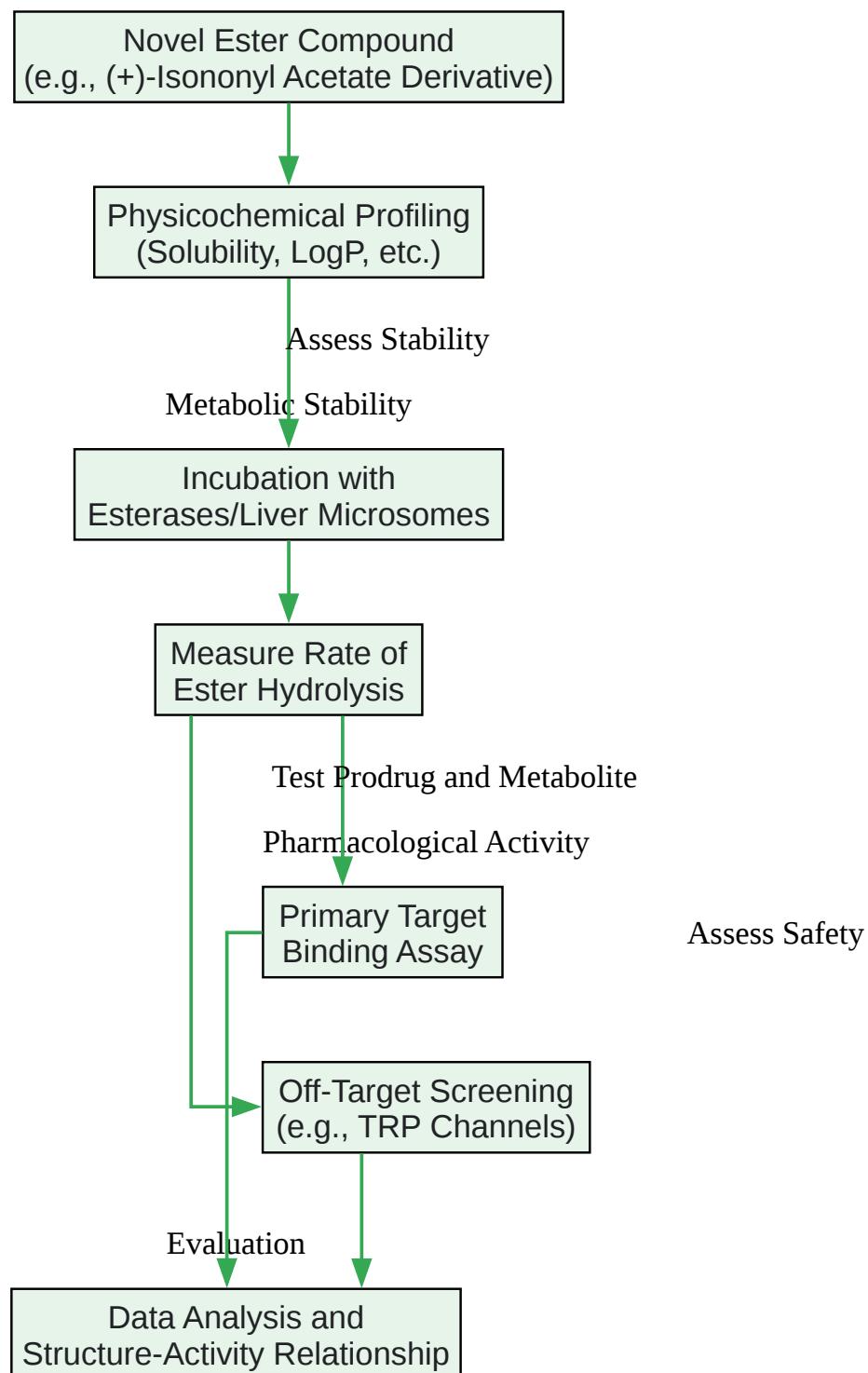
Relevance in Drug Development

In the context of drug development, esters are often employed as prodrugs to enhance the bioavailability of a pharmacologically active compound.^[8] The ester linkage can be cleaved by endogenous esterase enzymes, releasing the active drug.^[8] Should **(+)-isononyl acetate** or structurally similar compounds be considered as part of a therapeutic agent, understanding its metabolic fate is crucial.

A hypothetical workflow for investigating a novel ester compound in a drug discovery pipeline would involve assessing its enzymatic hydrolysis and potential off-target effects. For instance, some fragrance esters have been shown to interact with transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling.^{[9][10]}

Hypothetical Drug Discovery Workflow for an Ester Compound

Compound Characterization



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Hypothetical workflow for a novel ester in drug discovery.

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